molecular formula C11H11BN2O3 B1408867 (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid CAS No. 1704081-88-8

(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid

Cat. No.: B1408867
CAS No.: 1704081-88-8
M. Wt: 230.03 g/mol
InChI Key: OAXHZXUYYNQAQT-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a pyrrole-1-carboxamido group.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the mode of action of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid involves its interaction with a transition metal catalyst, typically palladium . The reaction proceeds through oxidative addition, where the palladium donates electrons to form a new Pd-C bond. This is followed by transmetalation, where the organoboron compound is transferred from boron to palladium .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds, including pharmaceuticals . Therefore, it indirectly influences biochemical pathways by contributing to the formation of bioactive compounds.

Pharmacokinetics

As a research chemical, it’s primarily used in laboratory settings for synthetic purposes .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include the presence of a transition metal catalyst (typically palladium), the pH of the reaction environment, and the temperature . The compound is generally stable and environmentally benign .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid typically involves the reaction of 4-bromoaniline with pyrrole-1-carboxylic acid under suitable conditions to form the intermediate product. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with a boronic acid derivative to yield the final product . The reaction conditions for the Suzuki-Miyaura coupling generally include the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: The compound can be reduced to form the corresponding boronic acid derivative with a different oxidation state.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a protease inhibitor and its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the development of sensors and materials for environmental monitoring and industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the pyrrole-1-carboxamido group, making it less specific in its interactions with biological targets.

    (4-(1H-pyrrole-1-carboxamido)phenyl)boronic ester: Similar structure but with an ester group instead of the boronic acid group, affecting its reactivity and stability.

    (4-(1H-pyrrole-1-carboxamido)phenyl)borate: An oxidized form of the compound with different chemical properties.

Uniqueness

(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the pyrrole-1-carboxamido group, which confer specific reactivity and biological activity. This combination allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

[4-(pyrrole-1-carbonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BN2O3/c15-11(14-7-1-2-8-14)13-10-5-3-9(4-6-10)12(16)17/h1-8,16-17H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXHZXUYYNQAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)N2C=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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